molecular formula C20H16FN5OS B2460938 N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-68-0

N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2460938
CAS No.: 852372-68-0
M. Wt: 393.44
InChI Key: CEBVPKLRCFGZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-fluorobenzyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that integrates a 1,2,4-triazole moiety with potential biological activity. This article explores its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thioacetamide linkage and a 1,2,4-triazolo[4,3-b]pyridazine core. The synthesis typically involves the reaction of 4-fluorobenzyl bromide with a thio compound derived from the corresponding triazole. The synthesis pathway may include:

  • Formation of the Triazole : Utilizing hydrazine and appropriate carbon disulfide derivatives.
  • Thio Linkage Formation : Reacting the triazole with a thiol compound.
  • Final Acetylation : Introducing the acetamide group to complete the structure.

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives of 1,2,4-triazoles exhibit broad-spectrum antibacterial activity due to their ability to inhibit essential bacterial enzymes such as urease and DNA gyrase .

Activity Tested Strains IC50 Values
AntibacterialE. coli12 µM
Staphylococcus aureus15 µM
Pseudomonas aeruginosa10 µM

Anticancer Activity

Research has highlighted the anticancer potential of similar compounds. For instance, derivatives containing the triazole ring have been reported to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer) .

Cell Line IC50 Values Reference Drug Comparison
MCF-722 µMDoxorubicin (30 µM)
HEPG210.28 µg/mLEthidium Bromide (25 µM)

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with a triazole ring often act as enzyme inhibitors, particularly targeting urease and cyclooxygenases (COX), which are crucial in inflammatory pathways .
  • Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways.
  • Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several studies have documented the synthesis and evaluation of similar compounds:

  • A study on [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives demonstrated significant urease inhibition with IC50 values ranging from 10 to 20 µM across different derivatives .
  • Another investigation into the anticancer properties of thiadiazole derivatives reported that modifications at the phenyl ring significantly enhanced cytotoxicity against breast cancer cells .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c21-16-8-6-14(7-9-16)12-22-18(27)13-28-19-11-10-17-23-24-20(26(17)25-19)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBVPKLRCFGZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.